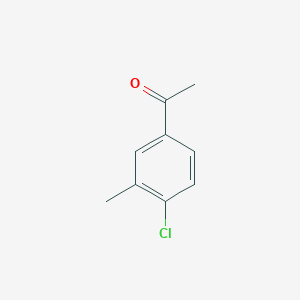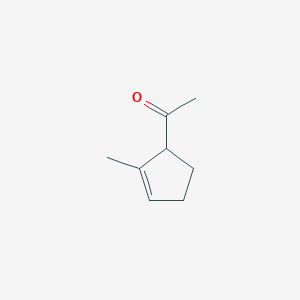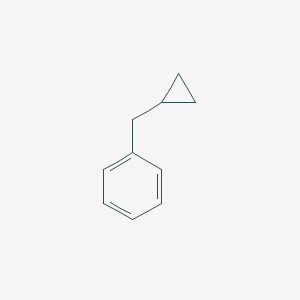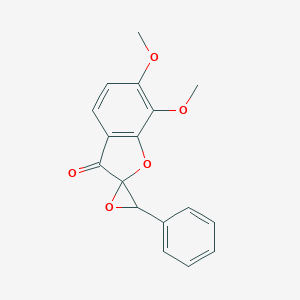
6,7-Dimethoxyaurone epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyaurone epoxide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a derivative of aurone, a naturally occurring flavonoid found in many plants.
Scientific Research Applications
6,7-Dimethoxyaurone epoxide has shown potential applications in various scientific research fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In agriculture, this compound has been studied for its potential use as a natural pesticide and herbicide. It has been shown to inhibit the growth of various plant pathogens and weeds. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and nanoparticles.
Mechanism Of Action
The mechanism of action of 6,7-Dimethoxyaurone epoxide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical And Physiological Effects
6,7-Dimethoxyaurone epoxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 6,7-Dimethoxyaurone epoxide in lab experiments include its synthetic accessibility, low cost, and potential applications in various fields such as medicine, agriculture, and material science. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its biological effects may vary depending on the cell type and experimental conditions.
Future Directions
There are many future directions for the study of 6,7-Dimethoxyaurone epoxide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in various fields such as medicine, agriculture, and material science. For example, this compound could be further developed as a natural pesticide or herbicide. In addition, this compound could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 6,7-Dimethoxyaurone epoxide has the potential to contribute to various scientific research fields and lead to the development of new technologies and products.
Synthesis Methods
The synthesis of 6,7-Dimethoxyaurone epoxide involves the reaction of 6,7-Dimethoxyaurone with a suitable oxidizing agent such as m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction proceeds through the formation of an epoxide intermediate, which is then hydrolyzed to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
properties
CAS RN |
10173-80-5 |
|---|---|
Product Name |
6,7-Dimethoxyaurone epoxide |
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI Key |
SAIKVYZCLOUCMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



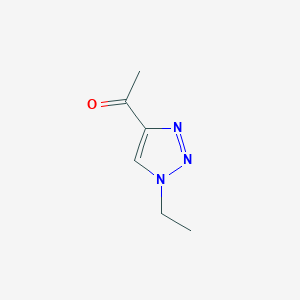
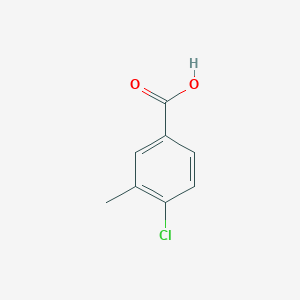
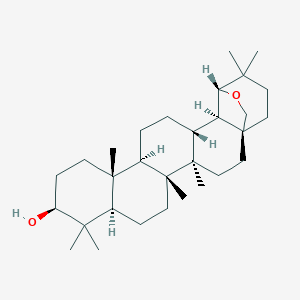
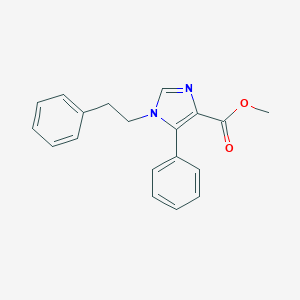
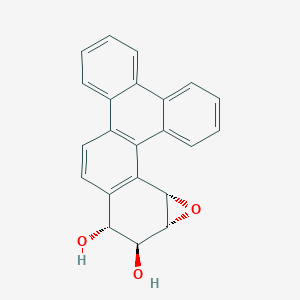
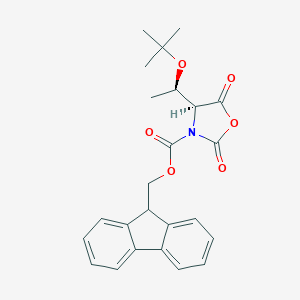

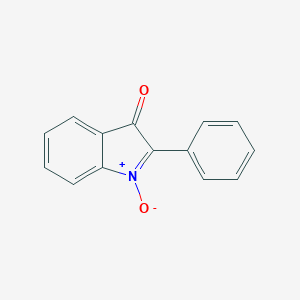
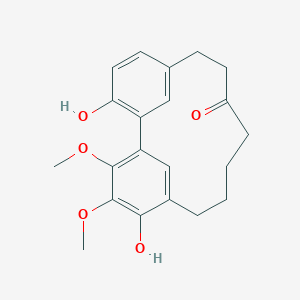
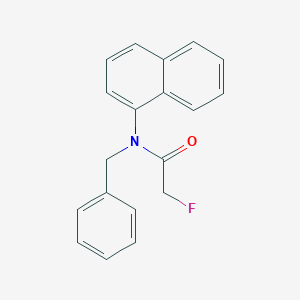
![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
